Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate
Beschreibung
Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a hydroxyethoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Eigenschaften
CAS-Nummer |
113630-84-5 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-3-15-12(14)11-5-4-10(8-9(11)2)16-7-6-13/h4-5,8,13H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
WNKNMRGOXFAOAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)OCCO)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate typically involves the esterification of 4-(2-hydroxyethoxy)-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to a temperature of around 70-80°C and maintained under these conditions until the reaction is complete. The product is then separated and purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(2-hydroxyethoxy)-2-methylbenzoic acid.
Reduction: Formation of 4-(2-hydroxyethoxy)-2-methylbenzyl alcohol.
Substitution: Formation of substituted derivatives such as 4-(2-hydroxyethoxy)-2-methylbromobenzene.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyethoxy group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: Lacks the hydroxyethoxy group, resulting in different reactivity and applications.
Methyl 4-(2-hydroxyethoxy)-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
4-(2-Hydroxyethoxy)-2-methylbenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.
Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate stands out due to its unique combination of functional groups, which impart specific chemical and physical properties that are valuable in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
